molecular formula C12H9NO5 B11810231 5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde

5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde

Cat. No.: B11810231
M. Wt: 247.20 g/mol
InChI Key: AMMFEVXMEYSIIK-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9NO5 It is a derivative of furan, a heterocyclic aromatic compound, and contains both nitro and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde typically involves the reaction of 2-methyl-4-nitrophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R)

Major Products

    Oxidation: 5-(2-Methyl-4-nitrophenoxy)furan-2-carboxylic acid

    Reduction: 5-(2-Methyl-4-aminophenoxy)furan-2-carbaldehyde

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used

Scientific Research Applications

5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: Potential use in the development of bioactive compounds, including antimicrobial and anticancer agents.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluoro-4-nitrophenoxy)furan-2-carbaldehyde
  • 5-(4-Methoxyphenyl)furan-2-carbaldehyde
  • 5-Phenoxymethyl-furan-2-carbaldehyde

Uniqueness

5-(2-Methyl-4-nitrophenoxy)furan-2-carbaldehyde is unique due to the presence of both a methyl and a nitro group on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The methyl group can influence the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-(2-methyl-4-nitrophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C12H9NO5/c1-8-6-9(13(15)16)2-4-11(8)18-12-5-3-10(7-14)17-12/h2-7H,1H3

InChI Key

AMMFEVXMEYSIIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(O2)C=O

Origin of Product

United States

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